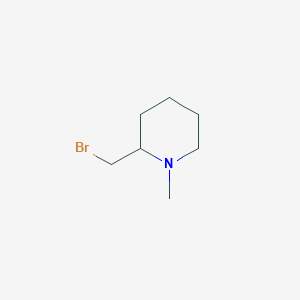
Methyl 3-aminooxanthrene-1-carboxylate
Vue d'ensemble
Description
“Methyl 3-aminooxanthrene-1-carboxylate” is a chemical compound with the CAS Number: 1011407-42-3 . It has a molecular weight of 257.25 and its IUPAC name is methyl 3-aminodibenzo [b,e] [1,4]dioxine-1-carboxylate . The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H11NO4 . The InChI Code for this compound is 1S/C14H11NO4/c1-17-14 (16)9-6-8 (15)7-12-13 (9)19-11-5-3-2-4-10 (11)18-12/h2-7H,15H2,1H3 .Applications De Recherche Scientifique
Xanthones from a Microfungus of the Genus Xylaria
- Research Insight : A study on a microfungus, Xylaria sp., isolated from an Australian rainforest tree revealed two new natural products, one of which was synthesized into a compound similar to Methyl 3-aminooxanthrene-1-carboxylate. These compounds were evaluated for their antimicrobial properties and toxicity (Healy et al., 2004).
Electrochemical Synthesis of Fluoroadamantane Derivatives
- Research Insight : Methyl-3,5,7-trifluoroadamantane-1-carboxylate, closely related to this compound, was synthesized electrochemically for the development of trifluoroamantadine. This study contributes to the understanding of synthetic pathways for related compounds (Monoi & Hara, 2012).
Synthesis of Palladium Complex with Coumarin-Derived Ligand
- Research Insight : Research on Methyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, a compound structurally similar to this compound, led to the development of a palladium complex. This complex exhibited significant cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy (Budzisz et al., 2004).
Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin
- Research Insight : A study synthesized derivatives similar to this compound and tested them against human tumor cell lines. Although most showed no significant activity, one compound demonstrated moderate activity, suggesting potential for further exploration in cancer research (Carbone et al., 2013).
Inhibitors of Protein Carboxyl Methylation
- Research Insight : A study exploring inhibitors of cyclic nucleotide phosphodiesterases discovered that these compounds also inhibit protein carboxyl methylation in blood platelets. This insight is relevant to understanding the pharmacological effects of compounds related to this compound (Macfarlane, 1984).
Safety and Hazards
“Methyl 3-aminooxanthrene-1-carboxylate” has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 3-aminodibenzo-p-dioxin-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-14(16)9-6-8(15)7-12-13(9)19-11-5-3-2-4-10(11)18-12/h2-7H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGJXNRGDCMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)OC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071570.png)
![4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B3071584.png)
![(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3071586.png)
![3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071592.png)
![3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071595.png)
![6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071599.png)
![5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071602.png)
![1-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071605.png)
![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)


![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)
